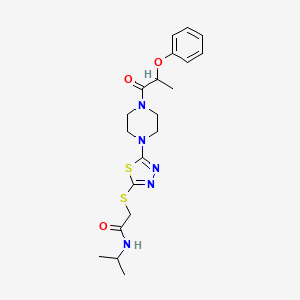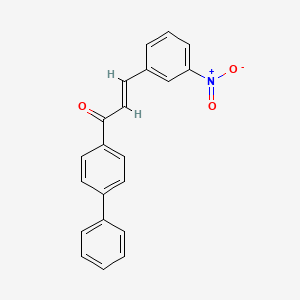![molecular formula C26H24N2O4S2 B2995175 [3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone CAS No. 1115562-37-2](/img/structure/B2995175.png)
[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone” is a chemical compound with the molecular formula C26H24N2O4S2 and a molecular weight of 492.61. It is not intended for human or veterinary use and is typically used for research purposes.
Chemical Reactions Analysis
As mentioned earlier, the Suzuki–Miyaura coupling reaction is likely involved in the synthesis of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiestrogenic Activity
A study by Jones et al. (1979) highlights the synthesis and antiestrogenic activity of related compounds. They demonstrated the potent antiestrogenic activity of these compounds through both oral and subcutaneous administration in rats and mice. This suggests potential applications in treatments targeting estrogen receptors.
Antiviral Activity and Pharmacokinetic Behaviour
FathimaShahana and Yardily (2020) conducted a study on a novel compound with structural similarities, focusing on its antiviral activity and pharmacokinetic behavior. The study, detailed in the Indian Journal of Biochemistry and Biophysics, involves molecular docking to understand the interactions with antiviral targets, suggesting potential in antiviral drug development.
Anti-Stress Oxidative Properties
A research by Largeron and Fleury (1998) in "Tetrahedron Letters" discusses the synthesis of novel derivatives with anti-stress oxidative properties. This indicates the compound's potential role in managing oxidative stress-related conditions.
Spectroscopic Properties
Al-Ansari (2016) explored the spectroscopic properties of similar compounds in the Journal of Fluorescence. This research is crucial for understanding how these compounds interact with light, which can be vital in fluorescence microscopy and imaging techniques.
Crosslinking in Polymer Chemistry
In polymer chemistry, the work by Xu et al. (2014) demonstrates the use of related compounds in the covalent crosslinking process in copolymers. This has implications for developing new materials with specific mechanical and chemical properties.
Carbonic Anhydrase Inhibitors
Research by Akbaba et al. (2013) in "Archiv der Pharmazie" investigates novel derivatives as carbonic anhydrase inhibitors, suggesting potential applications in treating conditions like glaucoma or edema.
Antioxidant Properties
Çetinkaya et al. (2012) in Archiv der Pharmazie synthesized and analyzed the antioxidant properties of related derivatives, indicating potential uses in combating oxidative stress and related diseases.
Anti-proliferative and Tumor Cell Selectivity
A study by Thomas et al. (2017) in the "European journal of medicinal chemistry" shows the pronounced anti-proliferative activity and tumor cell selectivity of thiophene derivatives, suggesting its application in cancer research and treatment.
Eigenschaften
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-ethylanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-17-9-7-8-12-21(17)28-26-25(34(30,31)20-10-5-4-6-11-20)22(27)24(33-26)23(29)18-13-15-19(32-2)16-14-18/h4-16,28H,3,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEMWVXDQFAJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)
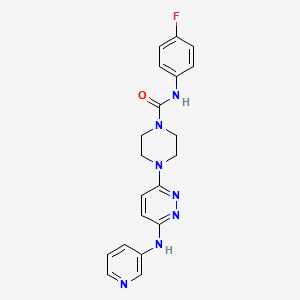
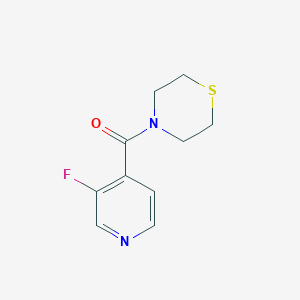
![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
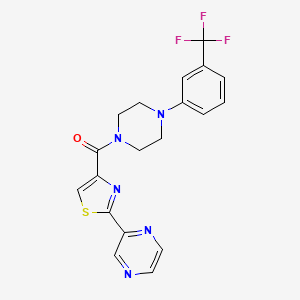
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)
![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
![1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995107.png)
